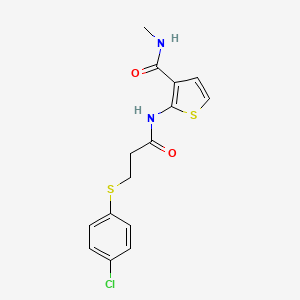![molecular formula C12H18N2O B2795333 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 2198914-07-5](/img/structure/B2795333.png)
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re interested in is a derivative of pyridine and piperidine. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Molecular Structure Analysis
The molecular structure of “5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” would consist of a pyridine ring with a methyl group attached at the 5-position and a piperidine ring attached at the 2-position through an oxygen atom .科学的研究の応用
1. Use in Oxyfunctionalization of Pyridine Derivatives
Pyridinols and pyridinamines, including 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, are crucial intermediates in the chemical industry, especially for pharmaceuticals and polymers. Burkholderia sp. MAK1, a bacterium capable of converting pyridine derivatives into hydroxylated forms, shows promise in the preparation of various pyridin-5-ols and pyridin-N-oxides. This method presents a regioselective and efficient approach to producing these compounds, which are significant for their pharmaceutical and physical properties (Stankevičiūtė et al., 2016).
2. Synthesis and Properties in Chemistry
Research on the synthesis and properties of (Phosphinoylmethyl)Pyridine N-Oxides, including 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine derivatives, highlights their use in developing ligands for lanthanide complexes. These compounds demonstrate a range of coordination complexes and solvent extraction behaviors, which are vital for applications in chemical syntheses and potential medicinal uses (Pailloux et al., 2013).
3. Role in Neural System Modulation
The compound's derivative, GSK1059865, has been studied for its role in modulating neural systems that drive compulsive food seeking and intake. This research provides insights into the behavioral effects of these compounds and their potential therapeutic applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).
4. Synthesis for Large-scale Production
Research on efficient synthesis methods for 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine derivatives is significant for large-scale production. The methodology developed provides a high-yielding route for these compounds, paving the way for rapid access to other heterocyclic analogues. This is particularly relevant for industrial applications where these compounds are in demand (Morgentin et al., 2009).
作用機序
The mechanism of action would depend on the specific application of “5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine”. Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
将来の方向性
特性
IUPAC Name |
5-methyl-2-(1-methylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-4-12(13-9-10)15-11-5-7-14(2)8-6-11/h3-4,9,11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYWYLJLDCPXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2795253.png)

![2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2795256.png)
![Benzo[d]thiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2795257.png)
![(5R,8S)-N-(4-chlorobenzyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2795261.png)






![4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2795273.png)